molecular formula C6H3Cl2FS B8226945 3,4-Dichloro-2-fluorobenzenethiol

3,4-Dichloro-2-fluorobenzenethiol

Cat. No.: B8226945
M. Wt: 197.06 g/mol
InChI Key: SJZUGEOURZOCFV-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzenethiol: is an organic compound characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring. This compound is part of the halogenated aromatic thiols family, known for their diverse applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-fluorobenzenethiol typically involves the halogenation of a benzene ring followed by thiolation. One common method includes the reaction of 3,4-dichlorofluorobenzene with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dichloro-2-fluorobenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding benzene derivative. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles. This reaction is facilitated by reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Sodium hydride, sodium methoxide, and polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dichloro-2-fluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein thiolation. It helps in understanding the interactions between thiol-containing compounds and biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in the development of diagnostic agents.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in material science for the development of advanced materials.

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-fluorobenzenethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can modulate signaling pathways and cellular processes, making it a useful tool in biochemical research.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenethiol
  • 3,4-Dichlorobenzotrifluoride
  • 4-Chloro-2-fluorobenzenethiol

Comparison: 3,4-Dichloro-2-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The combination of halogens and a thiol group also enhances its utility in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dichloro-2-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZUGEOURZOCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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